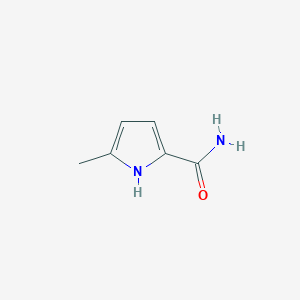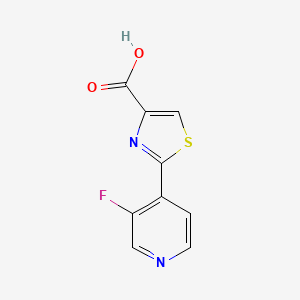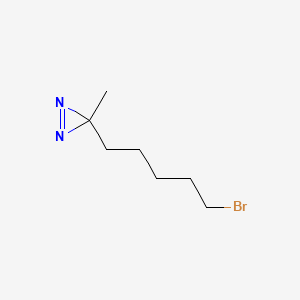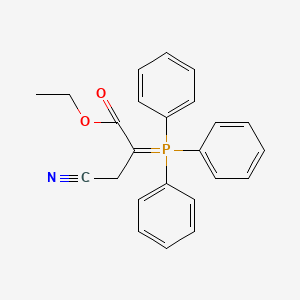
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a chemical compound with the molecular formula C24H22NO2P and a molecular weight of 387.411 g/mol . It is known for its applications in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl cyanoacetate with triphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of triphenylphosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Olefination: It can be used in the Wittig reaction to form alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Olefination: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used, often in the presence of a base like triethylamine.
Major Products
Olefination: The major products are alkenes, which can be further functionalized for various applications.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be studied for their potential therapeutic effects.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate primarily involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products compared to its analogs. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Eigenschaften
Molekularformel |
C24H22NO2P |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
ethyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C24H22NO2P/c1-2-27-24(26)23(18-19-25)28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
PGDZVUVBEZYPFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


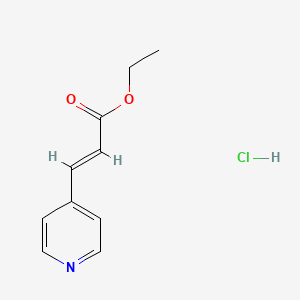
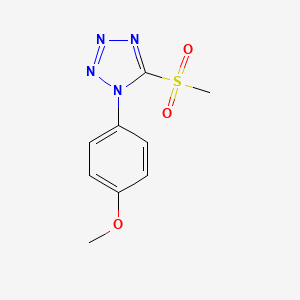
![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
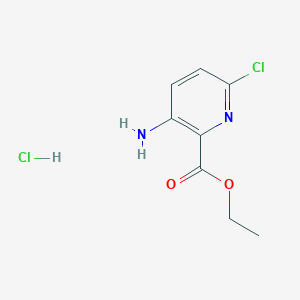

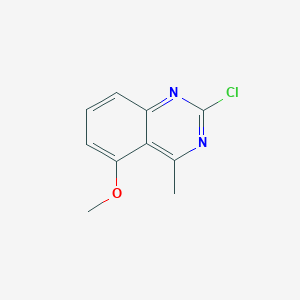
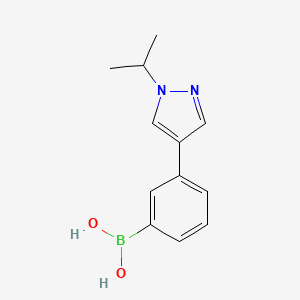
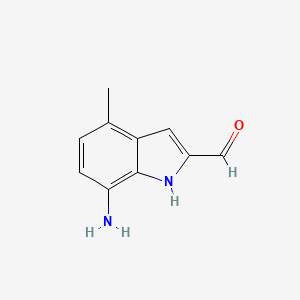
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
